molecular formula C9H13ClN2O2 B2800067 (1S)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride CAS No. 2580095-17-4

(1S)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride

Cat. No.: B2800067
CAS No.: 2580095-17-4
M. Wt: 216.67
InChI Key: ZYPQFUQEUKGUPD-FJXQXJEOSA-N
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Description

(1S)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylamines. It is characterized by the presence of a phenyl group substituted with a methyl and a nitro group, as well as an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride typically involves the following steps:

    Nitration: The starting material, 4-methylacetophenone, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Resolution: The racemic mixture of the resulting amine is resolved into its enantiomers using chiral resolution techniques.

    Salt Formation: The (1S)-enantiomer is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

(1S)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-Methyl-3-nitroaniline: Lacks the ethanamine moiety but shares the phenyl ring substitution pattern.

    4-Methyl-3-nitrophenylethanol: Contains an ethanol group instead of an ethanamine group.

Uniqueness

(1S)-1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.

Properties

IUPAC Name

(1S)-1-(4-methyl-3-nitrophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-6-3-4-8(7(2)10)5-9(6)11(12)13;/h3-5,7H,10H2,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPQFUQEUKGUPD-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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